molecular formula C8H4Cl2N2 B1430789 2,4-Dichloro-1,7-naphthyridine CAS No. 54920-78-4

2,4-Dichloro-1,7-naphthyridine

Cat. No. B1430789
CAS RN: 54920-78-4
M. Wt: 199.03 g/mol
InChI Key: HLLIOROCTKEBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 . It is used in various chemical reactions and has significant importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 2,4-Dichloro-1,7-naphthyridine involves various strategies. One of the common methods is through the reaction of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-1,7-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

2,4-Dichloro-1,7-naphthyridine is involved in various chemical reactions. It can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .


Physical And Chemical Properties Analysis

2,4-Dichloro-1,7-naphthyridine is a solid at room temperature. It has a molecular weight of 199.04 .

Scientific Research Applications

Anticancer Properties

Naphthyridines, including compounds like 2,4-Dichloro-1,7-naphthyridine, are known for their pharmacological activities. They have been studied for their potential anticancer properties due to their ability to interact with various biological targets that are relevant in cancer therapy .

Antiviral Activities

These compounds also exhibit anti-human immunodeficiency virus (HIV) activities. Their structural features allow them to inhibit the replication of viruses within host cells, making them valuable in antiviral research .

Antimicrobial Applications

The antimicrobial properties of naphthyridines make them useful in the development of new antibiotics. Their effectiveness against a range of microbial pathogens is an area of ongoing research .

Analgesic and Anti-inflammatory Uses

Naphthyridines have been explored for their analgesic and anti-inflammatory effects. This makes them potential candidates for the development of new pain relief and anti-inflammatory medications .

Antioxidant Effects

The antioxidant activity of naphthyridines is another area of interest. Their ability to neutralize free radicals suggests they could be used in preventing or treating diseases caused by oxidative stress .

Cardiovascular Applications

Substituted naphthyridine compounds have been used as antihypertensives and antiarrhythmics, indicating their potential in treating cardiovascular diseases .

Agricultural Chemistry

Some naphthyridines serve as herbicide safeners, protecting crops from herbicide-induced stress while allowing the herbicide to target weeds effectively .

Immunostimulant Properties

There is also interest in using naphthyridine derivatives as immunostimulants, which could enhance the body’s immune response to various threats .

Safety and Hazards

2,4-Dichloro-1,7-naphthyridine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 2,4-Dichloro-1,7-naphthyridine research involve further exploration of its synthesis, reactivity, and applications. There is a burgeoning interest in the synthesis and biological applications of naphthyridines due to their significant importance in the field of medicinal chemistry .

properties

IUPAC Name

2,4-dichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIOROCTKEBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50850557
Record name 2,4-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50850557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54920-78-4
Record name 2,4-Dichloro-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54920-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50850557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-1,7-naphthyridine
Reactant of Route 3
2,4-Dichloro-1,7-naphthyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-1,7-naphthyridine
Reactant of Route 5
2,4-Dichloro-1,7-naphthyridine
Reactant of Route 6
2,4-Dichloro-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.